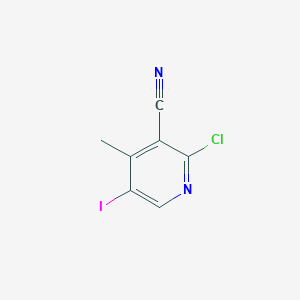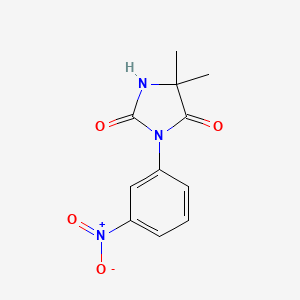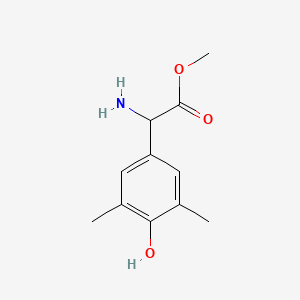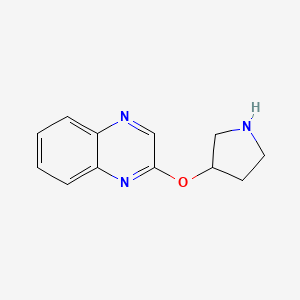
2-(Pyrrolidin-3-yloxy)quinoxaline
説明
2-(Pyrrolidin-3-yloxy)quinoxaline is a compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . It is intended for research use only.
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-3-yloxy)quinoxaline involves complex chemical reactions. For instance, one approach involves the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-3-yloxy)quinoxaline is based on a quinoxaline core, which is a bicyclic compound consisting of fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline compounds, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have been the subject of extensive research due to their wide range of physicochemical and biological activities . They are used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications .科学的研究の応用
Antimicrobial Activity
2-(Pyrrolidin-3-yloxy)quinoxaline and its derivatives have shown promise in antimicrobial applications. A study by Srivani, Laxminarayana, and Chary (2019) demonstrated the synthesis of related compounds and their potential in screening for biological activity, including antimicrobial properties (Srivani, Laxminarayana, & Chary, 2019).
Anion Receptors and Sensors
This compound has been explored for its utility in creating neutral anion receptors. Anzenbacher et al. (2000) described the synthesis of derivatives that act as anion receptors, offering potential applications in sensing technologies, particularly for anions like fluoride and phosphate (Anzenbacher et al., 2000). Similarly, Aldakov and Anzenbacher (2003) found that dipyrrolyl quinoxalines with extended chromophores can be efficient sensors for pyrophosphate, highlighting their selectivity and enhanced fluorescence properties (Aldakov & Anzenbacher, 2003).
Synthesis and Characterization
The synthesis and characterization of quinoxaline derivatives is a significant area of research. Wang et al. (2015) developed a green approach for synthesizing pyrrolo- and indolo[1,2-a]quinoxalines, which could have implications for environmentally friendly production methods (Wang et al., 2015). Mamedov et al. (2017) reported a new method for synthesizing substituted tetrahydroindolo[1,2-a]quinoxalines, contributing to the diversity of quinoxaline-based compounds (Mamedov et al., 2017).
Fluorescent Probes
2-(Pyrrolidin-3-yloxy)quinoxaline derivatives have been investigated as fluorescent probes. Kudo et al. (2011) developed a compound, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), as a fluorescent chromophore to estimate protein binding site polarity, showcasing its potential in biochemical applications (Kudo et al., 2011).
Organic Synthesis
The compound and its derivatives are also valuable in organic synthesis. Le et al. (2021) developed a method for the selective chlorination of pyrrolo[1,2-a]quinoxalines, indicating their utility in synthesizing diverse functional groups (Le et al., 2021). Swager and Fennell (2015) reported an improved synthesis of pyrrolo[1,2-a]quinoxalines, emphasizing their potential in various applications including photovoltaics (Swager & Fennell, 2015).
作用機序
Target of Action
The primary target of 2-(Pyrrolidin-3-yloxy)quinoxaline is the cAMP and cAMP-inhibited cGMP 3’,5’-cyclic phosphodiesterase 10A . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
2-(Pyrrolidin-3-yloxy)quinoxaline interacts with its target through a mechanism similar to that of other kinase inhibitors . The compound binds to the catalytic domain of the enzyme, inhibiting its activity . This interaction leads to changes in the enzyme’s function, affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of the phosphodiesterase enzyme by 2-(Pyrrolidin-3-yloxy)quinoxaline affects several biochemical pathways. For instance, it downregulates MYC and E2F targets, genes known to be involved in oxidative phosphorylation, unfolded protein response, proteasome pathway, PI3K/AKT/mTOR signaling, spliceasome, and DNA repair .
Pharmacokinetics
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . These features could potentially enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of 2-(Pyrrolidin-3-yloxy)quinoxaline is the inhibition of the targeted enzyme, leading to changes in the cellular signaling pathways. This can result in the control of tumor size, especially in models derived from hematological malignancies .
Action Environment
The action of 2-(Pyrrolidin-3-yloxy)quinoxaline can be influenced by various environmental factors. For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins
将来の方向性
Quinoxaline and its derivatives, including 2-(Pyrrolidin-3-yloxy)quinoxaline, have become a subject of extensive research due to their wide range of physicochemical and biological activities . They have been used in the design and development of numerous bioactive molecules, suggesting a promising future in medicinal chemistry .
特性
IUPAC Name |
2-pyrrolidin-3-yloxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-4-11-10(3-1)14-8-12(15-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCNRIVPBPIRPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=NC3=CC=CC=C3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(1,3-thiazol-2-yl)ethyl]cyclohexanamine](/img/structure/B1427221.png)
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
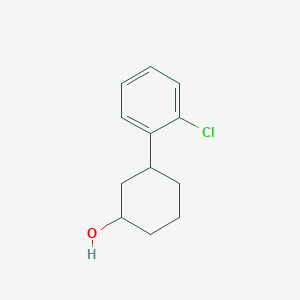

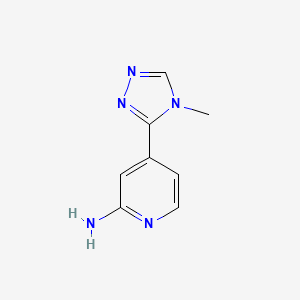
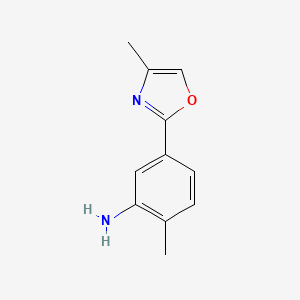
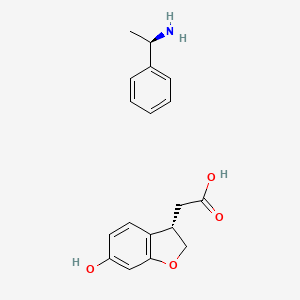
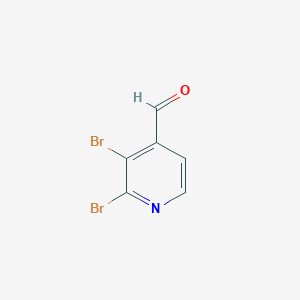

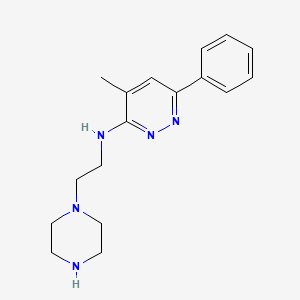
![[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetonitrile](/img/structure/B1427237.png)
